molecular formula C8H5FN2O2 B1317466 6-Fluoroquinazoline-2,4-diol CAS No. 88145-90-8

6-Fluoroquinazoline-2,4-diol

Cat. No. B1317466
CAS RN: 88145-90-8
M. Wt: 180.14 g/mol
InChI Key: QUQJMNPJMVUMNE-UHFFFAOYSA-N
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Description

6-Fluoroquinazoline-2,4-diol is a chemical compound with the molecular formula C8H5FN2O2 . It has an average mass of 180.136 Da and a mono-isotopic mass of 180.033508 Da .


Synthesis Analysis

The synthesis of quinazoline-2,4-dione compounds, which are related to 6-Fluoroquinazoline-2,4-diol, has been reported in the literature . A series of twenty-nine new quinazoline-2,4-dione compounds were synthesized and their IC50 values for binding toward sphingosine-1-phosphate receptor 2 (S1PR2) were determined using a [32P]S1P binding assay .


Molecular Structure Analysis

The molecular structure of 6-Fluoroquinazoline-2,4-diol consists of 8 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

6-Fluoroquinazoline-2,4-diol has a molecular formula of C8H5FN2O2. It has an average mass of 180.136 Da and a mono-isotopic mass of 180.033508 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-Fluoroquinazoline-2,4-diol serves as an important intermediate in synthesizing various fluoroquinazoline derivatives. For instance, it has been used in the synthesis of 5- and 7-fluoroquinazolin-4(1H)-ones, which are obtained from 6-fluoroanthranilic acid through cyclocondensation processes (Layeva et al., 2007).
  • Another research highlighted the synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine from 6-Fluoroquinazoline-2,4-diol, emphasizing its role in creating small molecule anticancer drugs (Zhou et al., 2019).

Pharmaceutical and Medicinal Chemistry

  • The compound has been utilized in creating novel halogenated 2,4-diaminoquinazolines, indicating its relevance in developing pharmaceuticals (Tomažič & Hynes, 1992).
  • A study in Bioorganic & Medicinal Chemistry showcases its use in synthesizing 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives with antifungal activities, demonstrating its application in developing antifungal agents (Xu et al., 2007).

Antimicrobial and Antifungal Properties

  • Research in the Journal of Agricultural and Food Chemistry describes the synthesis and evaluation of 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives bearing the 6-fluoroquinazolinyl moiety, highlighting their antimicrobial properties in agriculture (Ding et al., 2021).
  • Another study in the same field synthesized and evaluated 6-fluoroquinazolinylpiperidinyl-containing 1,2,4-triazole Mannich base derivatives, which showed significant antimicrobial activities against phytopathogenic bacteria and fungi (Shi et al., 2020).

Agricultural Applications

  • The compound has been used to create derivatives with pronounced antibacterial activities, beneficial for controlling diseases in agriculture. For instance, some compounds demonstrated strong anti-Xoo (Xanthomonas oryzae pv. oryzae) efficacy, indicating their potential as bactericides for rice bacterial blight control (Ding et al., 2021).

Anticancer Research

  • 6-Fluoroquinazoline-2,4-diol has been involved in the development of small molecule anticancer drugs, highlighting its significance in cancer research and potential therapeutic applications (Zhou et al., 2019).

Safety And Hazards

The safety information for 6-Fluoroquinazoline-2,4-diol indicates that it has a GHS07 pictogram and a warning signal word. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P305, P338, and P351 .

properties

IUPAC Name

6-fluoro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQJMNPJMVUMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586542
Record name 6-Fluoroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroquinazoline-2,4-diol

CAS RN

88145-90-8
Record name 6-Fluoroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 88145-90-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Han, Y Sang, Y Wu, Y Tao… - ACS Infectious …, 2019 - ACS Publications
Molecular hybridization is a powerful strategy in drug discovery. A series of novel diarylbenzopyrimidine (DABP) analogues were developed by the hybridization of FDA-approved …
Number of citations: 26 pubs.acs.org

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